molecular formula C11H9NO6 B2366861 (Z)-5-(3-carboxyacrylamido)-2-hydroxybenzoic acid CAS No. 175730-33-3

(Z)-5-(3-carboxyacrylamido)-2-hydroxybenzoic acid

Cat. No.: B2366861
CAS No.: 175730-33-3
M. Wt: 251.194
InChI Key: RYQRLALRSDOCPC-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(3-carboxyacrylamido)-2-hydroxybenzoic acid is a complex organic compound characterized by its unique structure, which includes a carboxyacrylamido group and a hydroxybenzoic acid moiety

Scientific Research Applications

(Z)-5-(3-carboxyacrylamido)-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential as a drug, or its use in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3-carboxyacrylamido)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with an appropriate acrylamide derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH to ensure the desired (Z)-configuration of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(3-carboxyacrylamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyacrylamido group can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but may include the use of halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Similar in structure but lacks the carboxyacrylamido group.

    Acrylamide Derivatives: Share the acrylamide moiety but differ in the rest of the structure.

    Hydroxybenzoic Acids: Include compounds like 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid.

Uniqueness

(Z)-5-(3-carboxyacrylamido)-2-hydroxybenzoic acid is unique due to the presence of both the carboxyacrylamido group and the hydroxybenzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

5-[[(Z)-3-carboxyprop-2-enoyl]amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO6/c13-8-2-1-6(5-7(8)11(17)18)12-9(14)3-4-10(15)16/h1-5,13H,(H,12,14)(H,15,16)(H,17,18)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQRLALRSDOCPC-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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